2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Medicinal Chemistry ADMET Profiling Bioisosteric Replacement

Procure this 1,3,4-oxadiazole-isoxazole hybrid to exploit the ~10-fold lower logD, superior metabolic stability, reduced hERG liability, and improved aqueous solubility inherent to the 1,3,4-regioisomer versus the 1,2,4-oxadiazole alternative. The 4-chlorophenoxy substituent enables halogen-bond-mediated target engagement and serves as a synthetic handle. Related N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides exhibit MIC values of 7–11 µg/mL across six bacterial strains, positioning this compound for direct MIC benchmarking and antimicrobial SAR expansion. In antiviral programs, the scaffold offers structural differentiation from 1,2,4-oxadiazole pleconaril analogs, enabling head-to-head picornavirus replication assay comparisons.

Molecular Formula C13H9ClN4O4
Molecular Weight 320.69
CAS No. 946312-74-9
Cat. No. B3008110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
CAS946312-74-9
Molecular FormulaC13H9ClN4O4
Molecular Weight320.69
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl
InChIInChI=1S/C13H9ClN4O4/c14-8-1-3-9(4-2-8)20-7-11(19)16-13-18-17-12(21-13)10-5-6-15-22-10/h1-6H,7H2,(H,16,18,19)
InChIKeyMIPUMZNUCQIUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 946312-74-9): Core Structural Identity & Procurement Baseline


The target compound, 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 946312-74-9, molecular formula C13H9ClN4O4, MW 320.69), is a heterocyclic small molecule that integrates three pharmacologically significant motifs: a 4-chlorophenoxy group, an isoxazole ring, and a 1,3,4-oxadiazole core linked via an acetamide bridge . Its structural hallmark is the 1,3,4-oxadiazole regioisomer, which, in systematic matched-pair analyses across the AstraZeneca collection, displays an order of magnitude lower lipophilicity (log D) and superior metabolic stability, hERG safety, and aqueous solubility compared to the 1,2,4-oxadiazole isomer [1]. This scaffold is distinct from the 1,2,4-oxadiazole core found in historical anti-picornaviral agents such as pleconaril [2] and from the N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamide series evaluated for antimicrobial activity [3]. The compound is available from research chemical suppliers for investigational use, with reported purity levels typically at or above 95% .

Why Generic 1,3,4-Oxadiazole or Isoxazole Analogs Cannot Substitute 2-(4-Chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 946312-74-9)


Substituting this compound with a generic 1,3,4-oxadiazole or an isoxazole-containing analog without careful structural matching introduces three critical risks. First, the oxadiazole regioisomer identity (1,3,4- vs. 1,2,4-) alone drives approximately a 10-fold difference in lipophilicity, with cascade effects on metabolic clearance, hERG liability, and aqueous solubility [1]. Second, the 4-chlorophenoxy moiety is not interchangeable with non-halogenated or 4-fluoro analogs; the chlorine substituent modulates electronic properties (Hammett σp = +0.23) and steric bulk that directly influence target binding and pharmacokinetics [2]. Third, the direct amide linkage between the isoxazole and oxadiazole rings creates a rigid, conjugated scaffold whose geometry cannot be replicated by methylene-bridged or sulfanyl-linked congeners [3]. These three structural features—regioisomer, halogen substituent, and linker type—each independently affect bioactivity and ADMET profiles, meaning that even a compound with 80% structural similarity cannot be assumed to perform identically in biological assays [1].

Quantitative Differentiation Evidence: 2-(4-Chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 946312-74-9) vs. Closest Analogs


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity, Metabolic Stability, hERG, and Solubility Advantages

The target compound incorporates a 1,3,4-oxadiazole core, whereas the clinically most advanced anti-picornaviral agents (e.g., pleconaril and its congeners) employ the 1,2,4-oxadiazole regioisomer. A systematic matched-pair analysis of the AstraZeneca corporate compound collection, published by Boström et al. (2012), demonstrates that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits approximately an order of magnitude lower lipophilicity (log D) compared to the corresponding 1,2,4-oxadiazole isomer [1]. The same study reports that the 1,3,4-oxadiazole isomer shows superior performance in three additional ADMET parameters: improved metabolic stability in human liver microsomes, reduced hERG potassium channel inhibition, and higher aqueous solubility [1]. These differences are attributed to intrinsically different charge distributions and dipole moments between the two regioisomers [1]. This class-level evidence is directly applicable to the target compound, whose 1,3,4-oxadiazole core is expected to confer the same ADMET advantages over any 1,2,4-oxadiazole-based analog.

Medicinal Chemistry ADMET Profiling Bioisosteric Replacement Drug Discovery

Metabolic Stability: 1,3,4-Oxadiazole Advantage Over 1,2,4-Oxadiazole in Human Liver Microsomes

In the same Boström et al. (2012) systematic comparison, matched molecular pairs differing only in oxadiazole regioisomer identity (1,3,4- vs. 1,2,4-) were evaluated for microsomal metabolic stability. The 1,3,4-oxadiazole isomers consistently demonstrated significantly higher metabolic stability in human liver microsomes (HLM) compared to their 1,2,4-oxadiazole counterparts [1]. This finding carries direct implications for the target compound: when tested in HLM stability assays, the target compound should exhibit slower intrinsic clearance than an otherwise identical analog bearing a 1,2,4-oxadiazole ring. The improved metabolic stability is mechanistically linked to the lower lipophilicity of the 1,3,4-oxadiazole, reducing cytochrome P450-mediated oxidative metabolism [1].

Drug Metabolism Microsomal Stability Pharmacokinetics Lead Optimization

hERG Channel Safety: Reduced Inhibition Liability of 1,3,4-Oxadiazole Relative to 1,2,4-Oxadiazole Isomers

The Boström et al. (2012) study further assessed hERG potassium channel inhibition, a critical cardiac safety liability, across matched 1,2,4- and 1,3,4-oxadiazole pairs. The 1,3,4-oxadiazole isomers exhibited significantly reduced hERG inhibition compared to their 1,2,4-oxadiazole counterparts [1]. This difference is attributed to the lower lipophilicity of the 1,3,4-isomer, as hERG binding is known to correlate positively with log D [1]. For the target compound, this class-level inference supports the expectation of a more favorable cardiac safety margin compared to a hypothetical 1,2,4-oxadiazole congener. This is particularly relevant because several anti-picornaviral 1,2,4-oxadiazole compounds, including pleconaril, have been advanced into clinical development where hERG-related cardiac effects are a key safety consideration [2].

Cardiac Safety hERG Inhibition Toxicology Drug Safety

Aqueous Solubility: 1,3,4-Oxadiazole Isomer Significantly More Soluble Than 1,2,4-Oxadiazole Analog

Boström et al. (2012) also report that the 1,3,4-oxadiazole isomer consistently exhibits higher aqueous solubility than the corresponding 1,2,4-oxadiazole isomer across matched molecular pairs [1]. This solubility advantage is mechanistically linked to the lower lipophilicity and higher polarity of the 1,3,4-oxadiazole ring, which enhances hydration and reduces crystal lattice energy. For procurement decisions, this means that the target compound is expected to present fewer solubility-related challenges in biological assay preparation and formulation development compared to 1,2,4-oxadiazole-based alternatives. Adequate aqueous solubility is a prerequisite for reliable in vitro assay data (avoiding false negatives due to compound precipitation) and for achieving sufficient oral absorption in vivo [1].

Aqueous Solubility Formulation Science Biopharmaceutics Drug Development

Antimicrobial Scaffold Validation: Isoxazole-1,3,4-Oxadiazole Hybrid Series Demonstrates MIC Activity Against Gram-Positive and Gram-Negative Bacteria

Marri et al. (2018) synthesized and screened a series of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides (compounds 5a–k) against six bacterial strains and five fungal strains [1]. The most active compound, 5b, displayed minimum inhibitory concentration (MIC) values of 7–11 µg/mL against S. aureus, B. subtilis, B. sphaericus, C. violaceum, K. aerogenes, and P. aeruginosa, significantly outperforming other analogs in the series (e.g., compound 5a showed MIC values of 15–20 µg/mL) [1]. In antifungal screening at 100 µg/mL, compound 5b produced zones of inhibition of 65.5–70.1 mm, comparable to the standard drug clotrimazole [1]. While the target compound differs from 5b by carrying a 4-chlorophenoxy substituent on the acetamide rather than a 4-chlorophenyl group on the oxadiazole, both share the critical isoxazole-1,3,4-oxadiazole-acetamide scaffold that underpins the observed antimicrobial activity [1]. This provides class-level validation that the core scaffold is capable of yielding potent antimicrobial activity, and the 4-chlorophenoxy modification in the target compound offers a distinct vector for optimizing potency and selectivity [1].

Antimicrobial Resistance Antibacterial Screening MIC Determination Medicinal Chemistry

4-Chlorophenoxy Substituent Rationale: Electronic and Steric Differentiation from 4-Fluoro and Unsubstituted Phenoxy Analogs

The 4-chlorophenoxy group in the target compound is not an arbitrary substituent choice. Within the broader class of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamides, analogs bearing different aryl substituents have been cataloged, including the 4-fluorophenyl analog (CAS not specified) and the unsubstituted phenoxy analog (CAS for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide) . The chlorine atom (Hammett σp = +0.23, molar refractivity MR = 6.03 cm³/mol) confers distinct electronic (electron-withdrawing inductive effect) and steric properties compared to fluorine (σp = +0.06, MR = 0.92 cm³/mol) and hydrogen (σp = 0.00, MR = 1.03 cm³/mol) [1]. Chlorine can also participate in halogen bonding interactions with biological targets, a feature absent in the hydrogen and fluorine analogs, which may enhance binding affinity and selectivity [1]. Furthermore, the 4-chlorophenoxy moiety increases lipophilicity (calculated XLogP3 for related chloro-substituted oxadiazoles is approximately 2.2) [2], which can be advantageous for membrane permeability when balanced with 1,3,4-oxadiazole-mediated solubility optimization [3].

Structure-Activity Relationship Halogen Bonding Drug Design Medicinal Chemistry

Recommended Procurement and Research Deployment Scenarios for 2-(4-Chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 946312-74-9)


ADMET-Focused Lead Optimization: Exploiting the 1,3,4-Oxadiazole Advantage for Superior Drug-like Properties

Medicinal chemistry teams engaged in heterocyclic lead optimization, particularly in antiviral or antimicrobial programs, should prioritize this compound as a 1,3,4-oxadiazole-based scaffold that inherently offers lower lipophilicity, higher metabolic stability, reduced hERG liability, and improved aqueous solubility relative to 1,2,4-oxadiazole alternatives [1]. In head-to-head matched pair evaluations (Boström et al., 2012), the 1,3,4-oxadiazole isomer consistently outperforms the 1,2,4-oxadiazole isomer across all four ADMET parameters [1]. By selecting this compound as a starting point, teams can begin SAR exploration from a more drug-like baseline, potentially reducing the number of design-make-test cycles required to achieve acceptable pharmacokinetic and safety profiles. The 4-chlorophenoxy substituent can serve as a handle for further modification or as a fixed moiety for target engagement studies [2].

Antimicrobial SAR Expansion: Building on the Validated Isoxazole-1,3,4-Oxadiazole-Acetamide Scaffold

Given the demonstrated antibacterial and antifungal activity of closely related N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides (Marri et al., 2018), where compound 5b achieved MIC values of 7–11 µg/mL across six bacterial strains [3], this target compound is positioned as a logical next-generation analog for antimicrobial SAR campaigns. Its unique 4-chlorophenoxy modification on the acetamide side chain (rather than an aryl group on the oxadiazole ring) introduces an underexplored substitution vector that may enhance potency, broaden the antimicrobial spectrum, or improve selectivity indices [3]. Procurement of this compound enables direct comparative MIC testing against the published congeners 5a–k, providing quantitative SAR data to guide subsequent rounds of analog design [3].

Anti-Picornaviral Drug Discovery: A 1,3,4-Oxadiazole Alternative to Pleconaril-Class 1,2,4-Oxadiazoles

The anti-picornaviral patent literature (US 2005/0027127 A1; US 4,945,164; EP 0,413,289 A2) establishes that oxadiazolyl-phenoxyalkylisoxazoles possess potent activity against rhinoviruses, enteroviruses, and coxsackieviruses [4][5]. However, the majority of clinically investigated compounds in this class (including pleconaril) employ the 1,2,4-oxadiazole regioisomer. The target compound, as a 1,3,4-oxadiazole-containing analog, offers a structurally differentiated entry into this validated target space with the ADMET advantages documented by Boström et al. (2012) [1]. For antiviral drug discovery teams, procuring this compound enables head-to-head comparison with 1,2,4-oxadiazole leads in picornavirus replication assays (e.g., HRV-14, CVB3), potentially identifying a new chemical series with improved developability [4].

Halogen Bonding and Target Engagement Probe: Leveraging the 4-Chlorophenoxy Moiety for Biophysical Studies

The 4-chlorophenoxy group uniquely enables chlorine-mediated halogen bonding interactions with biological targets, a feature absent in the 4-fluoro and unsubstituted phenoxy analogs [2]. For structural biology and biophysical chemistry groups, this compound can serve as a probe to interrogate the role of halogen bonding in protein-ligand recognition, using X-ray crystallography or 19F-NMR (via a comparator fluorinated analog) to quantify the energetic contribution of the Cl···O/N halogen bond. This application scenario is supported by the growing recognition of halogen bonding as a design element in medicinal chemistry, where chlorine consistently provides significant binding enthalpy gains [2].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.